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Vidofludimus is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH) [1]
[2] [3]. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine

biosynthesis pathway [1]. This mechanism selectively targets highly active immune cells.

¢ Immunomodulatory Effect: Resting lymphocytes can use the salvage pathway to meet pyrimidine
needs, but highly activated, proliferating lymphocytes rely heavily on the de novo pathway [1].
Inhibiting DHODH in these cells induces metabolic stress, leading to:
o An immediate block in the transcription of pre-loaded genes for certain cytokines [1].
o With prolonged inhibition, stabilization of pro-apoptotic transcripts and induction of apoptosis
[1].
¢ Cytokine Inhibition: Vidofludimus is a potent inhibitor of IL-17 and IFN-y release from stimulated
immune cells [1] [2].

The diagram below illustrates this primary mechanism and its cellular consequences.
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Vidofludimus inhibits DHODH, inducing metabolic stress and apoptosis in activated lymphocytes.

Secondary Mechanism: Nurrl Activation

Beyond DHODH inhibition, vidofludimus acts as a potent and selective activator of the neuroprotective
transcription factor Nurrl (NR4A2) [4] [3]. This mechanism is relevant for treating neurodegenerative

diseases.

e Molecular Activation: Vidofludimus activates Nurrl with sub-micromolar potency (ECso ~0.4 pM)
[4]. It binds to an allosteric surface pocket on Nurrl, leading to:
o Dissociation of Nurrl homodimers and Nurrl-RXR heterodimers [4].
o Displacement of corepressors and recruitment of coactivators [4].
¢ Neuroprotective Effects: Increased Nurrl activity provides multiple neuroprotective benefits [3]:
o In microglia and astrocytes: Reduces pro-inflammatory cytokines and blocks production of
neurotoxic agents.
o In neurons: Promotes neuronal survival, differentiation, and improved neurotransmission.

The diagram below summarizes the molecular and cellular effects of Nurrl activation.
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Vidofludimus activates Nurrl, leading to dimer dissociation, coregulator exchange, and neuroprotective

effects.

Quantitative Pharmacodynamic and Pharmacokinetic
Data

The table below summarizes key quantitative data from preclinical and clinical studies.
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Parameter Value / Finding Context / Details Source
DHODH Inhibition (ICso) ~2.6x more potent than ~ Based on inhibition of DHO [2]
teriflunomide oxidation by human DHODH

Nurrl Activation (ECso) 0.4 uM Cellular reporter gene assay; 310% [4]
activation

Cytokine Inhibition (IL- More efficacious than In activated PBMCs [2]

17, IFN-y) teriflunomide

Plasma Half-Life ~30 hours Geometric mean at steady state (30- [1] [5]
50 mg doses) [3]

Time to Steady State 6-8 days With once-daily dosing [1]1[5]

Pharmacokinetics Dose-proportional Observed in SAD (10-40 mg) and [1][5]

MAD (30-50 mg) studies

Food Effect No impact Pharmacokinetics were not affected [1] [5]
by food

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are methodologies for key experiments

from the literature.

Assessing DHODH Inhibition and Immunomodulatory Effects

¢ In Vitro DHODH Inhibition Assay: The potency of vidofludimus was compared to teriflunomide by
measuring the inhibition of dihydroorotate (DHO) oxidation by recombinant human DHODH [2].

¢ T-Lymphocyte Proliferation Assay: The inhibitory effects on proliferation were evaluated using
phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs).
Vidofludimus demonstrated superior efficacy compared to teriflunomide [2].

e Cytokine Inhibition in PBMCs: Activated human PBMCs were used to measure the compound's
effect on the secretion of IL-17 and IFN-y [2].
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Elucidating Nurrl Activation Mechanisms

e Coregulator Interaction Assays: The effect of vidofludimus on Nurrl's interactome was studied
using Homogeneous Time-Resolved Fluorescence (HTRF) assays. The Nurrl ligand-binding
domain (LBD) was labeled, and interactions with fluorescently-tagged coregulator peptides were
measured with and without the ligand [4].

¢ Dimerization Studies: HTRF and Isothermal Titration Calorimetry (ITC) were used to investigate
ligand-induced dissociation of Nurrl homodimers and Nurrl-RXR heterodimers [4].

e Mapping the Binding Epitope: The binding site of vidofludimus on Nurrl was explored through
site-directed mutagenesis of potential binding pocket residues, followed by reporter gene assays
to assess the activity of mutant receptors compared to the wild-type [4].

Other Relevant Pharmacodynamic Interactions

Research has also identified vidofludimus as a novel modulator of the Farnesoid X Receptor (FXR), a
nuclear receptor involved in bile acid metabolism, inflammation, and lipid homeostasis [6] [7]. This
interaction was discovered through a drug repositioning screen and suggests a potential therapeutic

application in non-alcoholic fatty liver disease (NAFLD) [6] [7].

Conclusion for Research and Development

Vidofludimus represents a promising next-generation DHODH inhibitor with a favorable
pharmacokinetic profile suitable for once-daily dosing [2]. Its unique value proposition lies in its dual
mechanism—coupling selective immunomodulation through DHODH inhibition with direct neuroprotection
via Nurrl activation. This makes it a particularly compelling candidate for treating complex diseases like

multiple sclerosis, where both inflammation and neurodegeneration are drivers of pathology [3] [8].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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